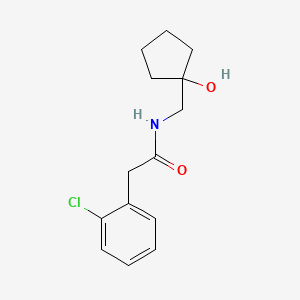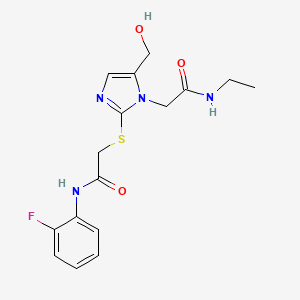
2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide” is a chemical compound with diverse applications in scientific research. It is also known as Ketamine Hydrochloride Impurity C . The molecular formula is C12 H13 Cl O2 and the molecular weight is 224.68 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.68 and a molecular formula of C12 H13 Cl O2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical synthesis and characterization form the foundational applications in scientific research for understanding the properties and potentials of chemical compounds. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrates the steps of acetylation, esterification, and ester interchange, providing insights into the chemical behavior and characteristics of similar compounds (Z. Zhong-cheng & Shu Wan-yin, 2002).
Antiviral and Antiapoptotic Effects
Compounds related to 2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide, such as anilidoquinoline derivatives, have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential in pharmacological applications (Joydeep Ghosh et al., 2008).
Environmental Impact and Metabolism
The metabolism of chloroacetamide herbicides and their effects on the environment and living organisms are significant areas of research. Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the intricate metabolic pathways these compounds undergo, offering insights into their environmental impact and safety profiles (S. Coleman et al., 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some benzothiazolinone acetamide analogs have been studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies encompass spectroscopic and quantum mechanical analyses, ligand-protein interactions, and modeling of photovoltaic efficiency, highlighting the multifaceted applications of these compounds in renewable energy research (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-11(12)9-13(17)16-10-14(18)7-3-4-8-14/h1-2,5-6,18H,3-4,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNQJJHHYGXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)


![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)




![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)

